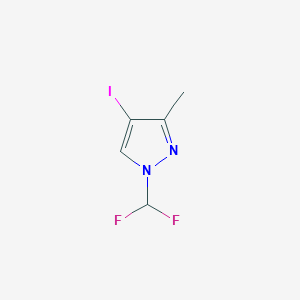

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Descripción

Chemical Name: 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Molecular Formula: C₅H₅F₂IN₂

Molecular Weight: 258.01 g/mol

CAS Number: 1217862-89-9

Storage Conditions: Sealed in a dark, dry environment at 2–8°C .

This compound features a pyrazole core substituted with a difluoromethyl group at position 1, an iodine atom at position 4, and a methyl group at position 2.

Propiedades

IUPAC Name |

1-(difluoromethyl)-4-iodo-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-3-4(8)2-10(9-3)5(6)7/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPZQRNOUVTKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250061 | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-89-9 | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and Difluoromethylation Starting from N-Methyl-3-aminopyrazole

One effective approach begins with N-methyl-3-aminopyrazole as the starting material. The process involves the following key steps:

| Step | Description | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Halogenation (iodination) at C-4 position | React N-methyl-3-aminopyrazole with iodine or bromine in aqueous medium | Formation of 4-iodo-1-methyl-1H-pyrazole-3-amine | High regioselectivity |

| 2 | Diazotization and coupling with potassium difluoromethyl trifluoroborate | Sodium nitrite aqueous solution at low temperature to form diazonium salt; coupling with potassium difluoromethyl trifluoroborate in presence of Cu2O catalyst in acetonitrile | Formation of 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 88.2% isolated yield; purity >98.5% by HPLC |

| 3 | Grignard exchange and carboxylation | Treat 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole with isopropyl magnesium chloride, then react with CO2 | Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Total yield of three steps up to 64%; purity >99.5% after recrystallization |

This method avoids isomer formation commonly seen in other synthetic routes and has potential for scale-up due to operational simplicity and good yields.

Cyclization from Difluoroacetyl Halide Intermediates

An alternative synthetic route involves preparing the pyrazole ring via cyclization of difluoroacetyl intermediates:

| Step | Description | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Substitution/hydrolysis | Addition of 2,2-difluoroacetyl halide to α,β-unsaturated ester in organic solvent at low temperature, followed by alkaline hydrolysis | Formation of α-difluoroacetyl intermediate carboxylic acid | Control of temperature critical to reduce isomers |

| 2 | Condensation/cyclization | Reaction of intermediate with methylhydrazine aqueous solution in presence of sodium or potassium iodide catalyst; low-temperature condensation followed by reduced pressure cyclization and acidification | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization from alcohol/water mixture (35-65%) to achieve purity >99.5% |

This method offers high reaction yield and reduced isomer content through improved process control and catalyst choice. The use of sodium or potassium iodide as catalyst facilitates cyclization and iodination simultaneously.

Direct Iodination and Methylation of Pyrazole Precursors

Though less documented specifically for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, related compounds such as 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole are synthesized by:

- Cyclization of appropriate pyrazole precursors.

- Iodination at C-4 position using iodine reagents.

- Methylation of the N-1 position using methyl iodide in the presence of base.

This approach suggests that direct halogenation and methylation on pyrazole scaffolds are feasible under controlled conditions, which could be adapted for difluoromethyl analogs.

Comparative Analysis of Preparation Routes

| Feature | Route via N-methyl-3-aminopyrazole (Diazotization & Coupling) | Route via Difluoroacetyl Halide Cyclization | Direct Halogenation & Methylation (Related Compounds) |

|---|---|---|---|

| Starting Materials | N-methyl-3-aminopyrazole, iodine/bromine, potassium difluoromethyl trifluoroborate | 2,2-difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine | Pyrazole derivatives, methyl iodide, iodine reagents |

| Number of Steps | 3 (halogenation, diazotization/coupling, Grignard carboxylation) | 2 (substitution/hydrolysis, condensation/cyclization) | 2-3 (cyclization, iodination, methylation) |

| Yield | Up to 64% total | >75% for intermediate steps | Not specified for difluoromethyl analogs |

| Purity | >99.5% after recrystallization | >99.5% after recrystallization | Variable, depending on conditions |

| Isomer Control | Excellent, minimal isomers | Improved via catalyst and temperature control | Not detailed |

| Scalability | Good | Good | Potential but less documented |

Detailed Reaction Conditions and Notes

- Halogenation: Typically conducted in aqueous or mixed solvents at controlled temperatures to ensure regioselectivity at pyrazole C-4.

- Diazotization: Performed at low temperatures (-5 to 5 °C) to stabilize diazonium salts before coupling.

- Coupling: Potassium difluoromethyl trifluoroborate is used as a difluoromethyl source with a copper(I) oxide catalyst to facilitate coupling.

- Grignard Reaction: Isopropyl magnesium chloride is employed for halogen-magnesium exchange, followed by carbonation with CO2 to introduce carboxylic acid functionality.

- Cyclization: Catalysts such as sodium iodide or potassium iodide improve yield and reduce isomers; recrystallization solvents are mixtures of alcohol (methanol, ethanol, or isopropanol) and water in 35-65% ratios.

- Purification: Recrystallization is critical to achieve chemical purity >99.5%, often requiring optimization of solvent systems.

Summary Table of Key Preparation Parameters

| Parameter | Diazotization/Coupling Route | Difluoroacetyl Cyclization Route |

|---|---|---|

| Catalyst | Cuprous oxide (Cu2O) | Sodium iodide or potassium iodide |

| Temperature Range | -5 to 50 °C (varied per step) | Low temperature for condensation; moderate for cyclization |

| Solvent System | Water, acetonitrile | Organic solvents, alcohol/water mixtures |

| Reaction Time | Several hours per step | Hours, with controlled addition rates |

| Yield | 64% total | >75% per step |

| Purity | >99.5% | >99.5% |

| Isomer Formation | Negligible | Reduced by process improvements |

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation-reduction reactions, altering the electronic properties of the pyrazole ring.

Cross-Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Cross-Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.

Cross-Coupling Reactions: Products include biaryl or alkyne-substituted pyrazoles.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the construction of complex molecules, which are crucial in the development of new materials and compounds. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in synthetic chemistry.

In biological research, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is used to develop bioactive molecules and probes for studying biological processes. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.

Case Study: Drug Discovery

Research has shown that derivatives of this compound exhibit potential therapeutic properties against various diseases, including cancer and infectious diseases. The difluoromethyl group plays a crucial role in enhancing the efficacy of these compounds by improving their interaction with biological targets.

Medicinal Chemistry

The compound is investigated for its role in synthesizing novel pharmaceuticals, particularly in the development of agrochemicals and pharmaceuticals. It is an important intermediate for synthesizing various bactericides and pesticides.

Table 2: Pharmaceutical Applications

| Application Area | Example Compounds | Activity |

|---|---|---|

| Agrochemicals | Fluopyram, Bixafen | Fungicidal |

| Pharmaceuticals | Anticancer agents | Cytotoxicity |

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials and fine chemicals. Its unique properties make it suitable for various applications, including:

- Synthesis of specialty chemicals.

- Development of agrochemical formulations.

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Physical and Chemical Properties

- Stability : The target compound requires refrigeration (2–8°C) for storage, suggesting sensitivity to heat or moisture . In contrast, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized under anhydrous conditions but lacks explicit stability data .

- Polarity : Derivatives with carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) exhibit higher polarity, enhancing solubility in aqueous systems compared to the hydrophobic iodine-substituted target compound .

Actividad Biológica

1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, including synthesis methods, biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFI N, with a molecular weight of approximately 258.01 g/mol. The compound features a pyrazole ring substituted with both difluoromethyl and iodo groups, which contribute to its unique chemical reactivity and potential biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The difluoromethyl group may enhance the compound's ability to form hydrogen bonds with biological targets, thus influencing microbial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially making it a candidate for treating conditions characterized by excessive inflammation .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, pyrazoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxicity when combined with chemotherapeutic agents like doxorubicin .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the difluoromethyl group facilitates interactions with enzymes and receptors, potentially altering their activity. This interaction can modulate various biological pathways, contributing to the compound's therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Iodo-3-methylpyrazole | Iodo group on pyrazole | Lacks difluoromethyl substituent |

| 1-(Trifluoromethyl)-4-iodo-3-methylpyrazole | Trifluoromethyl instead of difluoromethyl | Higher electronegativity |

| 1-(Difluoromethyl)-4-bromo-3-methylpyrazole | Bromine instead of iodine | Different halogen properties |

This table highlights how the specific combination of halogens and methyl substitution in this compound may influence its reactivity and biological activity compared to other pyrazoles .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the synthesis and biological evaluation of pyrazole derivatives:

- Anticancer Activity : A study found that certain pyrazoles exhibited higher cytotoxicity in breast cancer cells when used in conjunction with doxorubicin, suggesting a potential synergistic effect that warrants further investigation .

- Antimicrobial Efficacy : Another research effort highlighted the effectiveness of pyrazole derivatives against specific bacterial strains, showcasing their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the iodomethyl group into the pyrazole core, and how do reaction conditions impact yield?

- Methodology :

- Step 1 : Start with 1-methyl-3-difluoromethylpyrazole as a precursor. Introduce iodine at the 4-position via electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .

- Step 2 : Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of ICl) and reaction time (2–4 hours). Purify via column chromatography (hexane:ethyl acetate, 8:2) to isolate the iodinated product .

- Key Insight : The electron-withdrawing difluoromethyl group directs iodination to the 4-position, but over-iodination can occur if temperature exceeds 10°C.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Characterization Protocol :

- 1H/19F NMR : Identify the difluoromethyl group (δ ~5.8–6.2 ppm as a triplet, = 54–56 Hz) and iodomethyl proton (δ ~4.2 ppm). Use NMR to confirm iodine’s deshielding effect (C-I signal at δ ~30–40 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ with isotopic peaks confirming iodine’s presence (e.g., m/z 299.0 for C₆H₇F₂IN₂) .

- Purity Check : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what computational tools predict its behavior?

- Reactivity Analysis :

- The C-I bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict iodine’s leaving group ability. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to optimize reaction conditions .

Q. How can contradictory biological activity data between iodinated and non-iodinated pyrazole derivatives be resolved?

- Experimental Design :

- Comparative Assays : Test both compounds in parallel against bacterial targets (e.g., Mycobacterium tuberculosis) using MIC assays. Note that iodine’s electronegativity may enhance membrane permeability but reduce solubility .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to account for variability. If iodine reduces activity, consider replacing it with a trifluoromethyl group and retesting .

Q. What are the stability considerations for storing this compound, and how does the iodine substituent affect degradation pathways?

- Stability Protocol :

- Store under inert atmosphere (argon) at –20°C to prevent C-I bond cleavage. Avoid light exposure to minimize radical degradation.

- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS can detect iodine loss (e.g., formation of 1-(difluoromethyl)-3-methyl-1H-pyrazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.